molecular formula C14H22O3 B12614933 2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one CAS No. 942830-44-6

2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one

Cat. No.: B12614933
CAS No.: 942830-44-6
M. Wt: 238.32 g/mol
InChI Key: ANLMWRXCQWPRIP-UHFFFAOYSA-N
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Description

2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring system with various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3,7-diethyl-3,7-dimethyl-4,6-nonadione with a suitable reagent to form the benzodioxin ring . The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product. Safety measures are also crucial to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-one
  • 2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-ol

Uniqueness

2,4-Diethyl-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

942830-44-6

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2,4-diethyl-7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one

InChI

InChI=1S/C14H22O3/c1-5-10-13-9(15)7-14(3,4)8-11(13)17-12(6-2)16-10/h10,12H,5-8H2,1-4H3

InChI Key

ANLMWRXCQWPRIP-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)OC(O1)CC

Origin of Product

United States

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